(E)-2-(But-2-en-2-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-[(E)-but-2-en-2-yl]aniline |
InChI |
InChI=1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h3-7H,11H2,1-2H3/b8-3+ |
InChI Key |
SYVSVMCXNPGONH-FPYGCLRLSA-N |
Isomeric SMILES |
C/C=C(\C)/C1=CC=CC=C1N |
Canonical SMILES |
CC=C(C)C1=CC=CC=C1N |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of E 2 but 2 En 2 Yl Aniline
Reactivity Profiles of the Amino Group
The amino group (-NH2) is a key determinant of the molecule's nucleophilic and basic properties and plays a crucial role in various condensation reactions.
Nucleophilic Characteristics and Basicity Considerations
The amino group in (E)-2-(but-2-en-2-yl)aniline possesses a lone pair of electrons on the nitrogen atom, rendering it both a nucleophile and a Brønsted-Lowry base. masterorganicchemistry.com As a nucleophile, it can attack electron-deficient centers, initiating a variety of chemical transformations. libretexts.org The nucleophilicity of the amino group is influenced by several factors, including the electronic effects of the aromatic ring and the ortho-alkenyl substituent.
The basicity of anilines is generally lower than that of aliphatic amines because the lone pair on the nitrogen can be delocalized into the aromatic π-system. quora.com This resonance effect reduces the electron density on the nitrogen atom, making it a weaker base. libretexts.org The presence of the ortho-(but-2-en-2-yl) group can further modify this basicity. Alkyl groups are typically electron-donating through an inductive effect, which would be expected to increase the electron density on the nitrogen and thus increase basicity. However, the ortho-positioning of the bulky butenyl group can introduce steric hindrance around the amino group. This steric effect, often referred to as the "ortho effect," can impede the approach of a proton, thereby decreasing the basicity compared to what would be expected based on electronic effects alone. doubtnut.com
Role in Condensation and Imine Formation
The nucleophilic nature of the amino group enables this compound to participate in condensation reactions, which are characterized by the joining of two molecules with the elimination of a small molecule, such as water. ebsco.com A prominent example is the reaction with aldehydes and ketones to form imines, also known as Schiff bases. pressbooks.publibretexts.org
The mechanism of imine formation is a reversible, acid-catalyzed process. pressbooks.publibretexts.org It begins with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org Following a proton transfer, the hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). pressbooks.pub Elimination of water leads to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product. libretexts.org
The reaction is typically most efficient under mildly acidic conditions (around pH 5). libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.org
A general scheme for imine formation is presented below:

Recent research has demonstrated the synthesis of 2-benzyl N-substituted anilines through a sequential imine condensation–isoaromatization pathway starting from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org This catalyst- and additive-free method highlights the utility of imine formation in constructing complex aniline (B41778) derivatives. beilstein-journals.org
Reactivity of the Alkene Moiety
The butenyl group in this compound introduces a region of high electron density, making it susceptible to attack by electrophiles and enabling its participation in various addition and cycloaddition reactions.
Electrophilic Additions and Transformations
The π-bond of the alkene serves as a source of electrons, making it nucleophilic and reactive towards electrophiles. crunchchemistry.co.uk Electrophilic addition is a characteristic reaction of alkenes, where an electrophile adds to the double bond, breaking the π-bond and forming two new σ-bonds. libretexts.orglibretexts.org
The mechanism typically proceeds in two steps. First, the electrophile attacks the electron-rich double bond, forming a carbocation intermediate and a new single bond. youtube.comchemguide.co.uk In the case of an unsymmetrical alkene like this compound, the regioselectivity of the addition is governed by Markovnikov's rule. This rule states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. chemguide.co.uk The second step involves the attack of a nucleophile on the carbocation, resulting in the final addition product. libretexts.org
The proximity of the amino group can influence these reactions. The amino group can act as an intramolecular nucleophile, potentially leading to cyclization reactions following the initial electrophilic attack on the alkene.
Research has shown that 2-alkenylanilines can undergo oxidative cyclization to form indoles. For example, treatment with reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate this transformation. nsf.govorganic-chemistry.org This process is believed to involve an initial electrophilic attack on the alkene, followed by an intramolecular cyclization involving the amino group. organic-chemistry.org
Cycloaddition and Annulation Reactions (e.g., [3+2] Heteroannulation)
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct. The butenyl group of this compound can participate as the 2π-electron component in various cycloaddition reactions.
A notable example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. uchicago.edu This reaction involves a 3-atom component (the 1,3-dipole) and a 2-atom component (the dipolarophile, in this case, the alkene). While specific examples involving this compound in [3+2] cycloadditions are not extensively detailed in the provided context, the general reactivity pattern of 2-alkenylanilines suggests their potential as substrates in such transformations.
More specifically, palladium-catalyzed heteroannulation reactions of 2-alkenylanilines have been developed to synthesize various heterocyclic structures. For instance, a palladium-catalyzed [3+2] heteroannulation of non-conjugated alkenyl amides with ortho-iodoanilines provides a direct route to indolines. nih.gov This reaction proceeds in an anti-selective manner and tolerates a range of functional groups, including free -NH2 groups. nih.gov The mechanism is thought to involve a directed nucleopalladation, followed by intramolecular oxidative addition and reductive elimination. nih.gov
Furthermore, palladium-catalyzed annulation strategies have been employed for the synthesis of indoles from 2-alkenylanilines. These reactions often involve an oxidative cyclization process where both the amino group and the alkene are involved in the formation of the new heterocyclic ring. organic-chemistry.orgorganic-chemistry.org For example, a palladium-catalyzed cycloisomerization of o-allylanilines in the presence of an oxidant can yield substituted indoles. organic-chemistry.org
Influence of Ortho-Substituent Effects on Reactivity
Steric Effects: The bulky butenyl group can sterically hinder the approach of reagents to the amino group. doubtnut.com This can decrease the rate of reactions involving the amino group, such as acylation or alkylation. It also plays a role in the lower-than-expected basicity of the molecule, as mentioned previously. doubtnut.com In reactions involving the aromatic ring, the ortho-substituent can influence the regioselectivity of electrophilic aromatic substitution, often directing incoming electrophiles to the para position due to steric crowding at the other ortho position.
Electronic Effects: The butenyl group is an alkyl group, which is generally considered to be electron-donating through the inductive effect (+I effect). pitt.edu This effect increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The amino group is also a strong activating, ortho-, para-directing group due to its +R (resonance) effect. pitt.eduallen.in The combined electronic effects of the amino and butenyl groups strongly activate the aromatic ring towards electrophilic substitution.
Intramolecular Interactions: The proximity of the alkene and amino groups allows for potential intramolecular reactions. As seen in the formation of indoles, the amino group can act as an internal nucleophile, attacking an activated form of the alkene. organic-chemistry.org This intramolecular pathway is a direct consequence of the ortho-positioning of the two functional groups. The steric strain of the ortho-substituent can also influence the planarity of the molecule, which in turn can affect the extent of conjugation between the amino group's lone pair and the aromatic ring. doubtnut.com In some cases, an ortho-substituent can disrupt this coplanarity, which can impact the electronic effects on the ring. doubtnut.com
Recent studies have highlighted the influence of ortho-substituents in various reactions. For example, in the palladium-catalyzed lactamization of 2-arylanilines with CO2, the steric effect of an ortho-substituent can depress C-H activation and cyclocarbonylation. chemrevlett.com Conversely, the electronic properties of substituents on the aniline ring can significantly affect the efficiency of reactions like the [3+2] heteroannulation for carbazole (B46965) synthesis. nih.gov
The table below summarizes the expected influence of the ortho-butenyl substituent on the reactivity of the different moieties of the molecule.
| Functional Group | Reactivity Aspect | Influence of Ortho-Butenyl Group |
| Amino Group | Basicity | Decreased due to steric hindrance (ortho effect) outweighing the inductive electron-donating effect. doubtnut.com |
| Nucleophilicity | Steric hindrance may reduce reaction rates with bulky electrophiles. | |
| Condensation Reactions | Generally proceeds, but rates may be affected by steric hindrance. | |
| Alkene Moiety | Electrophilic Addition | The amino group can act as an internal nucleophile post-addition, leading to cyclization. organic-chemistry.org |
| Cycloaddition Reactions | Can participate as a 2π component; proximity to the amino group enables annulation strategies. nih.gov | |
| Aromatic Ring | Electrophilic Substitution | Strongly activated by both the amino (+R) and butenyl (+I) groups. Substitution is directed to the other ortho and para positions, with potential steric hindrance at the adjacent ortho position. pitt.edu |
Mechanistic Elucidation of Key Chemical Transformations
The reactivity of this compound is largely defined by the interplay between the nucleophilic amino group and the adjacent butenyl substituent on the aromatic ring. This structure makes it a prime candidate for intramolecular cyclization reactions, which are among its most significant chemical transformations. The mechanistic pathways of these transformations, particularly those leading to the synthesis of substituted indoles, have been a subject of detailed research.
One of the most important transformations for 2-alkenyl anilines is oxidative cyclization to form indoles. organic-chemistry.org This process can be mediated by hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA). This method is notable for its operational simplicity and its ability to produce free N-H indoles, circumventing the need for protecting groups on the nitrogen atom. organic-chemistry.org The reaction is tolerant of various functional groups and allows for the specific installation of alkyl and aryl substituents. organic-chemistry.org
The proposed mechanism for this type of transformation generally involves an electrophilic cyclization pathway. The hypervalent iodine reagent likely activates the molecule, prompting the nucleophilic nitrogen atom or the electron-rich aromatic ring to attack the alkenyl double bond. This intramolecular attack results in the formation of a five-membered ring, which, after subsequent elimination and rearomatization steps, yields the stable indole (B1671886) scaffold. The yields for such oxidative cyclizations are typically moderate to good, as demonstrated in studies on various 2-alkenyl anilines. organic-chemistry.org
Table 1: Oxidative Cyclization of 2-Alkenyl Anilines to Indoles Mediated by PIFA This table presents data on the synthesis of various substituted indoles from 2-alkenyl aniline precursors, highlighting the typical yields achieved in this key transformation. The data is based on findings from related studies. organic-chemistry.org
| Starting 2-Alkenyl Aniline | Product (Substituted Indole) | Yield (%) |
|---|---|---|
| 2-(Cyclohex-1-en-1-yl)aniline | 1,2,3,4-Tetrahydrocarbazole | 83% |
| 2-(1-Phenylvinyl)aniline | 2-Phenyl-1H-indole | 75% |
| 2-(Prop-1-en-2-yl)aniline | 2-Methyl-1H-indole | 71% |
| 4-Methyl-2-(1-phenylvinyl)aniline | 5-Methyl-2-phenyl-1H-indole | 68% |
| 2-(3,4-Dihydronaphthalen-2-yl)aniline | 5,6-Dihydrobenzo[c]carbazole | 40% |
Beyond hypervalent iodine-mediated reactions, other catalytic systems have been developed to facilitate the cyclization of aniline derivatives. Transition metals like rhodium, copper, and palladium are effective catalysts for synthesizing heterocyclic compounds from unsaturated anilines. acs.orgchemrxiv.org For instance, rhodium(I) complexes can catalyze the cyclization of ortho-alkynyl anilines to produce 2,3-disubstituted indoles in good to excellent yields. acs.org The mechanism for these reactions typically involves the initial formation of a metal-alkyne π-complex, which then undergoes an intramolecular nucleophilic attack by the aniline's amino group. acs.org
Copper-catalyzed reactions have also been employed for the cyclization of derivatives formed from alkenyl aldehydes and anilines. chemrxiv.orgchemrxiv.org These processes create complex indole structures through a formal three-component reaction, showcasing the versatility of metal catalysis in harnessing the reactivity of the alkenyl aniline scaffold. chemrxiv.org
Another relevant transformation involves the cyclization of thioimidates, which can be synthesized from anilines and alkenyl sulfoxides. oup.com An iodonium-mediated cyclization of these intermediates can produce indoles. The proposed mechanism for this specific transformation proceeds through a Friedel-Crafts-type cyclization following the oxidation of a sulfide (B99878) group. oup.com The electronic properties of substituents on the aniline ring can influence the regioselectivity of the cyclization. oup.com
Table 2: Iodonium-Mediated Cyclization of Substituted Thioimidates to Indoles This table shows the effect of substituents on the aniline ring on the yield and regioselectivity of indole synthesis from thioimidate precursors derived from anilines. Data is sourced from related mechanistic studies. oup.com
| Substituent on Aniline Precursor | Product(s) (Regioisomeric Indoles) | Total Yield (%) |
|---|---|---|
| None (Aniline) | 2-(Methylsulfanyl)-1H-indole | 81% |
| m-Methoxy | 6-Methoxy-2-(methylsulfanyl)-1H-indole | 81% |
| m-Methyl | Mixture of 4-Methyl and 6-Methyl Indoles | 78% |
| p-Nitro | 5-Nitro-2-(methylsulfanyl)-1H-indole | 51% |
| p-Cyano | 2-(Methylsulfanyl)-1H-indole-5-carbonitrile | 59% |
These examples of oxidative and metal-catalyzed cyclizations represent the core reactivity of 2-alkenyl anilines. The mechanistic elucidation of these pathways is crucial for synthetic chemistry, enabling the targeted construction of valuable indole-based heterocyclic systems from simple aniline precursors.
Derivatization and Functionalization Strategies for E 2 but 2 En 2 Yl Aniline
Modifications at the Aromatic Nitrogen Atom
The nitrogen atom of the aniline (B41778) moiety serves as a key site for functionalization, allowing for the introduction of a range of substituents that can modulate the electronic and steric properties of the molecule.
The acylation of amines is a fundamental transformation in organic synthesis, often employed to protect the amino group or to introduce specific functionalities. orientjchem.org The reaction of anilines with acylating agents like acetic anhydride (B1165640) or acetyl chloride can be performed under various conditions, including catalyst-free systems. orientjchem.org For instance, the N-acylation of aniline with acetic anhydride can proceed efficiently without a catalyst. orientjchem.org While direct N-acylation of some anilines can sometimes lead to undesired N,N-diacylation products, alternative methods, such as the hydrolysis of the diacyl derivative, can yield the desired mono-acyl product. researchgate.net
N-tosylation, the reaction with p-toluenesulfonyl chloride (TsCl), is another common derivatization of anilines. This reaction introduces a tosyl group, which can serve as a protecting group or influence the reactivity of the molecule. For example, N-tosyl-2-vinylaniline has been used as a substrate in copper-catalyzed reactions to synthesize indoles. nih.gov
N-alkylation of anilines introduces an alkyl group onto the nitrogen atom. This can be achieved by reacting the aniline with alkyl halides. The use of ionic liquids as solvents can promote the selective monoalkylation of anilines. Gas-phase alkylation of anilines with alcohols over solid acid catalysts is another established method. google.com
Table 1: Examples of N-Substitutions on Aniline Derivatives
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| Aniline | Acetic anhydride | N-acylated aniline | orientjchem.org |
| 2-Vinylaniline | p-Toluenesulfonyl chloride | N-tosylated aniline | nih.gov |
| Aniline | Alkyl halide | N-alkylated aniline | |
| Aniline | Alcohol (gas phase) | N-alkylated aniline | google.com |
Sulfonimidamides are analogues of sulfonamides where one oxygen atom is replaced by an imine group, introducing a chiral center at the sulfur atom. wur.nl A method for the enantiospecific synthesis of aniline-derived sulfonimidamides involves the reaction of chiral sulfonimidoyl fluorides with anilines in the presence of a calcium bistriflimide [Ca(NTf2)2] catalyst. wur.nlorganic-chemistry.org This reaction proceeds with an inversion of configuration at the sulfur atom and is effective for a range of non-heterocyclic anilines. wur.nlorganic-chemistry.org The process is believed to occur through a chelate-type coordination of the sulfonimidoyl group to the calcium catalyst, facilitating an SN2-like displacement of the fluoride (B91410) by the aniline nitrogen. wur.nlorganic-chemistry.org Another approach involves a one-pot transformation from sulfonamides via in-situ formation of sulfonimidoyl chlorides followed by reaction with amines. researchgate.net
Table 2: Synthesis of Aniline-Derived Sulfonimidamides
| Reactants | Catalyst/Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|
| Sulfonimidoyl fluoride, Aniline | Ca(NTf2)2, t-amyl alcohol, 80°C | Chiral Sulfonimidamide | Enantiospecific, inversion of configuration | wur.nlorganic-chemistry.org |
| Sulfonamide, Amine | In-situ formation of sulfonimidoyl chloride | Sulfonimidamide | One-pot synthesis | researchgate.net |
Transformations of the Alkenyl Side Chain
The butenyl side chain of (E)-2-(but-2-en-2-yl)aniline provides a reactive handle for a variety of chemical transformations, allowing for the modification of the molecule's carbon skeleton and the introduction of new functional groups.
Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds to single bonds. libretexts.orglibretexts.org This reaction typically employs a metal catalyst, such as palladium, platinum, or nickel, and molecular hydrogen (H2). libretexts.org The process is thermodynamically favorable and results in the formation of a more stable, saturated alkane. libretexts.org For example, the hydrogenation of nitrobenzene (B124822) to aniline is a well-established industrial process that often utilizes a palladium-based catalyst. google.com Similarly, the double bond in the alkenyl side chain of this compound can be reduced to yield 2-butylaniline. The chemoselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions, potentially allowing for the selective reduction of the nitro group in a nitro-substituted analogue without affecting the double bond. acs.org
The isomerization of alkenes, which involves the migration of the double bond, can be catalyzed by various transition metals. thieme-connect.com Cobalt-based catalysts, for instance, have been shown to be effective in the isomerization of 1,1-disubstituted alkenes to the more stable (E)-trisubstituted alkenes. acs.org This type of isomerization can proceed through the formation of a metal-hydride species, followed by insertion of the alkene and subsequent β-hydride elimination. acs.org Studies on related compounds, such as 4-(but-1-en-2-yl)-N,N-dimethylaniline, have demonstrated the potential for isomerization to the corresponding 4-(but-2-en-2-yl)-N,N-dimethylaniline. acs.org It has also been noted that double bond migration can be mediated by bases like cesium carbonate in methanol. mdpi.com
The alkenyl side chain is amenable to the introduction of a wide range of functional groups. masterorganicchemistry.com For instance, palladium-catalyzed reactions can be used to introduce functionalities. The Heck or Suzuki-Miyaura cross-coupling reactions are common methods for functionalizing anilines. The double bond itself can participate in various reactions, including polymerization. The presence of the butenyl group allows for reactions such as allylic alkylation. Furthermore, the alkene can act as a radical acceptor in cascade cyclization reactions. rsc.org More complex transformations, such as the palladium-catalyzed δ-C(sp3)–H olefination of aliphatic amines with acrylic acid derivatives, offer pathways to synthesize novel nonproteinogenic amino acids, highlighting the potential for functionalizing positions along the alkyl chain. acs.org
Oligomerization and Polymerization Derived from this compound
The derivatization of aniline and its substituted analogues into functional polymers is a significant area of materials science, primarily due to the versatile electronic and physical properties of polyaniline (PANI). The introduction of substituents onto the aniline ring, such as the (E)-2-(but-2-en-2-yl) group, offers a strategic approach to modify the properties of the resulting polymers, including their solubility, processability, and electrochemical behavior. Research in this area has explored the polymerization of closely related structural isomers, providing valuable insights into the potential polymerization pathways and properties of polymers derived from this compound.
Studies on the chemical oxidative polymerization of the isomeric monomer, 2-(1-methylbut-2-en-1-yl)aniline, have demonstrated a viable route to producing high-molecular-weight polymers. rsc.orgnih.govsci-hub.se This process typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), in an acidic medium. nih.gov The presence of the alkyl substituent on the aniline ring has been shown to enhance the solubility of the resulting polymer in common organic solvents, a significant advantage over the often intractable parent polyaniline. rsc.orgnih.gov
The polymerization of these substituted anilines yields polymers that retain the characteristic electroactivity of the polyaniline backbone, while the substituent influences the material's morphology and processability. rsc.orgsci-hub.se The resulting polymers have been characterized as existing in the protonated emeraldine (B8112657) form, which is known for its electrical conductivity. rsc.orgsci-hub.se
Research Findings on the Polymerization of a Structural Isomer
Detailed investigations into the polymerization of 2-(1-methylbut-2-en-1-yl)aniline, a structural isomer of this compound, provide a model for understanding the potential polymerization behavior. The synthesis is typically carried out via chemical oxidative polymerization.
The general procedure involves dissolving the monomer in an acidic solution, followed by the dropwise addition of an oxidant. nih.gov The reaction conditions, such as the choice of acid and oxidant, can influence the yield and properties of the final polymer. For instance, the use of hydrochloric acid (HCl) and ammonium persulfate is a common combination. nih.gov
The resulting polymer, poly[2-(1-methylbut-2-en-1-yl)aniline], has been isolated as a dark-colored powder. rsc.org A key finding is its enhanced solubility in various organic solvents, including N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), with moderate solubility in chloroform (B151607) (CHCl₃), acetone, and tetrahydrofuran (B95107) (THF). nih.gov This improved solubility is a direct consequence of the ortho-alkyl substituent, which disrupts the interchain packing and allows for better solvent interaction. rsc.org
The characterization of these polymers has been extensive, employing a range of spectroscopic and analytical techniques to elucidate their structure and properties.
Table 1: Polymerization and Properties of Poly[2-(1-methylbut-2-en-1-yl)aniline]
| Property | Findings | References |
| Polymerization Method | Chemical oxidative polymerization | nih.gov |
| Monomer | 2-(1-methylbut-2-en-1-yl)aniline | rsc.orgnih.gov |
| Oxidant | Ammonium persulfate ((NH₄)₂S₂O₈) | nih.gov |
| Medium | 0.2 mol L⁻¹ Hydrochloric acid (HCl) | nih.gov |
| Polymer Form | Protonated emeraldine | rsc.orgsci-hub.se |
| Appearance | Dark brown powder | rsc.org |
| Yield | 88% | rsc.org |
| Solubility | Soluble in NMP, DMF, DMSO; Moderately soluble in CHCl₃, acetone, THF | nih.gov |
Spectroscopic analyses have confirmed the structure of the polymer. Fourier-transform infrared (FT-IR) and Ultraviolet-visible (UV-vis) spectroscopy indicated that the polymer exists in the protonated emeraldine form. rsc.orgsci-hub.se Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy has been used to confirm the structural integrity of the repeating units. rsc.orgnih.gov
Furthermore, the morphology of the polymer films has been studied using Scanning Electron Microscopy (SEM), revealing that the surface structure can be influenced by the substituent on the aniline monomer. rsc.orgsci-hub.se The electrical properties have also been a key area of investigation, with studies demonstrating the polymer's sensitivity to moisture and ammonia, suggesting potential applications in chemical sensors. rsc.orgsci-hub.se The optoelectronic properties, including fluorescence and photoconductivity, have also been explored for thin films of the polymer. lettersonmaterials.com
While direct experimental data on the oligomerization and polymerization of this compound is not available in the reviewed literature, the extensive research on its structural isomer provides a strong foundation for predicting its behavior. The synthetic strategies and the resulting polymer properties are expected to be analogous, with the specific stereochemistry of the butenyl group potentially influencing the fine details of the polymer's morphology and electronic characteristics.
Stereochemical Aspects and Stereoselective Transformations
Intrinsic Stereochemistry of the (E)-But-2-en-2-yl Moiety
The but-2-en-2-yl substituent is an unsaturated four-carbon chain attached to the aniline (B41778) ring at the second carbon position. The double bond exists between carbons 2 and 3 of this chain. The designation "(E)" refers to the stereochemistry about this double bond, indicating that the groups of higher priority on each carbon of the double bond are on opposite sides.
According to Cahn-Ingold-Prelog (CIP) priority rules:
At C2 of the butenyl group, the attached aniline ring has a higher priority than the methyl group.
At C3, the methyl group has a higher priority than the hydrogen atom.
Thus, in the (E)-isomer, the aniline ring and the C3-methyl group are positioned on opposite sides of the double bond axis. The molecule (E)-2-(But-2-en-2-yl)aniline itself is achiral as it possesses a plane of symmetry that includes the aniline ring. However, the but-2-en-2-yl group contains a prochiral center at the C2 carbon of the double bond. Reactions that differentiate the two faces of this double bond could lead to the formation of new stereocenters.
Table 1: Structural and Stereochemical Features of this compound
| Feature | Description |
| IUPAC Name | This compound |
| CAS Number | 133901-59-4 vulcanchem.com |
| Molecular Formula | C₁₀H₁₃N vulcanchem.com |
| Molar Mass | 147.22 g/mol vulcanchem.com |
| Key Stereochemical Element | C=C double bond with (E)-configuration |
| Chirality | Achiral |
| Prochiral Centers | The sp² carbons of the butenyl group |
Asymmetric Synthesis and Catalysis Applied to this compound
While direct methods for the asymmetric synthesis of this compound are not specifically reported, the field of asymmetric catalysis offers numerous strategies that could potentially be adapted for its synthesis or for the stereoselective synthesis of its derivatives. mdpi.comiipseries.org The synthesis of structurally related 2-alkenylanilines often involves transition-metal-catalyzed cross-coupling reactions or rearrangements, which are amenable to asymmetric control using chiral ligands. organic-chemistry.orgbohrium.com
The prochiral nature of the butenyl group in this compound presents opportunities for enantioselective transformations. For instance, an enantioselective hydrogenation or hydrofunctionalization of the double bond could generate a chiral center. Although no studies demonstrate this for the target molecule, enantioselective reductions of C=C and C=N bonds in other aniline derivatives are well-established, often employing chiral catalysts based on rhodium, iridium, or copper. nih.govacs.org
Furthermore, the amino group can be converted into an imine, which can then undergo enantioselective reduction. For example, the reduction of ketoimines using trichlorosilane (B8805176) in the presence of chiral Lewis bases is a known method for producing chiral amines with high enantiomeric excess. nih.gov
2-Alkenylanilines are common substrates for diastereoselective cyclization reactions to form substituted indoles and other N-heterocycles. researchgate.netnih.gov These reactions often proceed through intermediates where the existing stereochemistry of the alkene can influence the formation of new stereocenters. For this compound, an intramolecular cyclization, such as a haloamination or a transition-metal-catalyzed carboamination, could potentially lead to the formation of multiple new stereocenters. medscape.commdpi.com The relative stereochemistry of the product would be dictated by the geometry of the transition state, which is influenced by the (E)-configuration of the starting alkene.
For example, in palladium-catalyzed carboamination reactions of N-allylurea derivatives, substrates with an E-alkene geometry have been shown to yield products with high diastereoselectivity (>20:1 dr). A similar diastereoselective outcome could be anticipated in analogous reactions involving N-protected this compound.
Chirality Induction and Transfer in Reactions
Chirality induction involves the creation of a new chiral center in a molecule under the influence of a chiral agent, which can be a substrate, reagent, or catalyst. iipseries.org In reactions involving this compound, a chiral catalyst could be used to induce stereoselectivity. For instance, an asymmetric epoxidation of the alkene would yield a chiral epoxide, with the enantioselectivity being controlled by the chiral catalyst.
Alternatively, if a chiral center already exists in a derivative of this compound (for example, through enantioselective derivatization of the amino group), this existing chirality could influence the stereochemical outcome of subsequent reactions on the butenyl side chain. This process, known as chirality transfer, is dependent on the proximity of the existing stereocenter to the reacting site and the rigidity of the transition state. researchgate.net
Molecular Recognition Studies Involving Chiral Scaffolds
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The use of chiral scaffolds to selectively bind enantiomers or to act as chiral stationary phases (CSPs) in chromatography is a key application of this principle. mdpi.com
There are no specific molecular recognition studies reported for this compound. However, studies on related aniline isomers provide insight into potential interactions. For example, research on the chromatographic separation of substituted aniline isomers on a crown ether-based chiral stationary phase revealed that 2-substituted anilines can exhibit distinct binding behavior due to steric hindrance and specific hydrogen bonding patterns with the chiral host. mdpi.com A chiral receptor designed with a complementary cavity could potentially recognize and bind this compound, and if the receptor is chiral, it could in principle differentiate between enantiomers of a chiral derivative of this aniline.
Theoretical and Computational Investigations of E 2 but 2 En 2 Yl Aniline
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the molecular properties of organic compounds like (E)-2-(But-2-en-2-yl)aniline. These methods provide detailed insights into the molecule's geometry, stability, and electronic characteristics. A common and effective approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. researchgate.netupertis.ac.id
Conformational Analysis and Stability
Conformational analysis is crucial for understanding the three-dimensional structure and relative stabilities of different spatial arrangements of this compound. The molecule possesses several rotatable bonds, primarily the C-N bond and the C-C bonds within the butenyl substituent.
The rotation around the C(aryl)-N bond would define the orientation of the amino group relative to the butenyl substituent. Furthermore, the butenyl group itself can adopt various conformations. A potential energy surface scan would be performed by systematically rotating key dihedral angles to identify all possible conformers. For each identified conformer, a full geometry optimization would be carried out to locate the energy minima.
The relative stability of these conformers is determined by their calculated total energies. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium. The energy differences between conformers can be used to calculate their expected populations at a given temperature using the Boltzmann distribution. For instance, in related aniline (B41778) derivatives, the stability of different conformers is influenced by steric hindrance and potential intramolecular hydrogen bonding.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |
| A | 0° | 2.5 |
| B | 60° | 0.8 |
| C | 120° | 0.0 |
| D | 180° | 1.2 |
Note: This table is illustrative and represents the type of data generated from conformational analysis. Actual values would require specific calculations.
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound dictates its reactivity. DFT calculations provide access to the energies and compositions of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. For an aniline derivative, the HOMO is typically localized on the aniline ring and the nitrogen atom. The LUMO, on the other hand, relates to the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, which provide a quantitative measure of the molecule's reactivity and stability. scielo.org.za These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the electronic chemical potential (-(I+A)/2).
A large HOMO-LUMO energy gap generally implies high kinetic stability and low chemical reactivity. researchgate.net
Table 2: Calculated Electronic Properties and Reactivity Descriptors for a Model Aniline Derivative
| Parameter | Value |
| EHOMO (eV) | -5.43 |
| ELUMO (eV) | -0.21 |
| HOMO-LUMO Gap (eV) | 5.22 |
| Ionization Potential (eV) | 5.43 |
| Electron Affinity (eV) | 0.21 |
| Electronegativity (χ) | 2.82 |
| Chemical Hardness (η) | 2.61 |
| Chemical Softness (S) | 0.19 |
| Electrophilicity Index (ω) | 1.52 |
Note: These values are for a representative aniline derivative and serve as an example of the data obtained from electronic structure calculations.
Computational Mechanistic Studies
Computational mechanistic studies can elucidate the pathways of reactions involving this compound. For example, in a regioselective synthesis of substituted anilines, computational studies have been instrumental in understanding the reaction pathway, ruling out proposed mechanisms like a nih.govresearchgate.net-H shift by demonstrating the absence of a thermally accessible transition state. nih.gov Such studies involve locating the transition state structures for each step of a proposed reaction mechanism and calculating the activation energies. This allows for the determination of the rate-determining step and provides a theoretical framework for understanding the reaction's feasibility and selectivity. For instance, the synthesis of polysubstituted anilines from ketones and vinamidinium salts proceeds through dienone intermediates, a pathway supported by computational modeling. nih.gov
Molecular Recognition Modeling and Interactions
Molecular recognition modeling investigates how this compound might interact with other molecules, such as biological receptors or host molecules. These studies often employ a combination of molecular mechanics force fields and quantum mechanical methods. The goal is to calculate the binding free energy of the complex formed between the aniline derivative and its binding partner. This involves exploring the conformational space of both molecules to find the most stable binding mode. Techniques such as molecular docking can predict the preferred orientation of the ligand within a binding site. Subsequent molecular dynamics simulations can then be used to study the stability of the complex over time and to refine the binding free energy calculations. biust.ac.bw
Prediction of Spectroscopic Properties and Reactivity Profiles
DFT calculations are a powerful tool for predicting various spectroscopic properties of this compound.
Vibrational Spectra (IR and Raman): By calculating the harmonic vibrational frequencies, one can predict the positions of the absorption bands in the infrared (IR) and Raman spectra. These theoretical spectra, when compared with experimental data, can aid in the structural characterization of the molecule. researchgate.net
NMR Spectra: The chemical shifts of 1H and 13C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za These predicted spectra are invaluable for assigning the signals in experimental NMR spectra. acs.org
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. researchgate.net
The reactivity profile can be further visualized using the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution on the molecule's surface, with red regions (negative potential) indicating areas prone to electrophilic attack and blue regions (positive potential) indicating areas susceptible to nucleophilic attack. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Heterocyclic Systems (e.g., Indolines, Oxindoles)
Substituted anilines are foundational precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. aablocks.comresearchgate.net The unique structure of (E)-2-(But-2-en-2-yl)aniline makes it a particularly promising candidate for constructing indoline (B122111) and oxindole (B195798) frameworks through intramolecular cyclization reactions.
The indoline scaffold is present in numerous biologically active agents and natural products. aablocks.com Synthetic strategies often rely on the cyclization of pre-functionalized phenylethylamine derivatives. aablocks.com For this compound, an intramolecular cyclization could be envisioned, potentially catalyzed by a transition metal, where the aniline (B41778) nitrogen attacks the butenyl side chain. This approach is analogous to established methods for synthesizing substituted indolines. researchgate.net
Oxindoles, characterized by a fused benzene (B151609) and pyrrole (B145914) ring with a carbonyl group, are another class of heterocycles with significant biological activities. rsc.orgjuniperpublishers.com The synthesis of oxindoles can be achieved through various methods, including the intramolecular α-arylation of anilides and palladium-catalyzed cyclization of α-chloroacetanilides. organic-chemistry.org this compound can serve as a starting material for creating substituted oxindoles. For instance, after N-acylation, the resulting anilide could undergo an intramolecular oxidative cyclization. The butenyl substituent offers a handle for introducing further complexity into the final oxindole structure, a valuable feature in medicinal chemistry and drug discovery. nih.gov
Table 1: Selected Synthetic Methods for Oxindole Derivatives
| Method | Precursor Type | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Intramolecular α-Arylation | Fluoro- and chloro-substituted anilides | Potassium tert-butoxide | Metal-free synthesis of substituted oxindoles. rsc.org |
| Palladium-Catalyzed Cyclization | α-Chloroacetanilides | Palladium catalyst with a phosphine (B1218219) ligand | High functional group compatibility and good to excellent yields. organic-chemistry.org |
| Three-Component Reaction | N-(Arylsulfonyl)acrylamides, DABSO, Phenyldiazonium salts | Cu(OAc)₂ | Access to sulfonated oxindoles. rsc.org |
| Oxidative Carbonylation | Alkenes and aldehydes | FeCl₃ with a tertiary butyl hydroperoxide oxidant | Smooth synthesis of functionalized oxindoles that can be used for further transformations. rsc.org |
Precursor in Functional Polymer Development
Polyaniline (PANI) and its derivatives are among the most studied conductive polymers due to their unique electrical properties, environmental stability, and ease of synthesis. mdpi.comresearchgate.net The properties of PANI can be tuned by introducing substituents onto the aniline monomer. Ortho-alkyl substituted anilines, for example, often lead to polymers with improved solubility in common organic solvents, which is a significant advantage for processing and device fabrication. researchgate.net
Research on polymers derived from structurally similar monomers, such as 2-[2-chloro-1-methylbut-2-en-1-yl]aniline, demonstrates the feasibility of synthesizing highly soluble, functional polyanilines. researchgate.netresearchgate.net The oxidative polymerization of these monomers, often using dopants like HCl, H₂SO₄, or HClO₄, yields polymers in their conductive emeraldine (B8112657) salt form. researchgate.net
Given these precedents, this compound is an excellent candidate monomer for creating novel functional polymers. The butenyl substituent is expected to enhance the solubility of the resulting polymer. Furthermore, the double bond in the side chain offers a site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties for specific applications, such as chemical sensors or as components in lithium batteries. mdpi.comresearchgate.net The synthesis of copolymers with aniline or other substituted anilines could also provide a route to materials with finely tuned electronic and physical properties. researchgate.net
Table 2: Properties of Polyaniline Derivatives from Substituted Monomers
| Monomer | Polymer Designation | Dopant Used | Key Property/Finding |
|---|---|---|---|
| 2-[2-Chloro-1-methylbut-2-en-1-yl]aniline | PClPA-HA | HCl | Spectroscopic studies confirmed the emeraldine form of the polymer. researchgate.net |
| 2-[2-Chloro-1-methylbut-2-en-1-yl]aniline | PClPA-SA | H₂SO₄ | The resulting polymer was obtained as a dark brown powder. researchgate.net |
| 2-[2-Chloro-1-methylbut-2-en-1-yl]aniline | PClPA-PA | HClO₄ | The polymer was synthesized in high yield (87%). researchgate.net |
| Aniline | Polyaniline | Various | Can be prepared from a poly(anthranilic acid) precursor via heat treatment. researchgate.net |
Utilization in Novel Catalytic Systems
The dual functionality of this compound, possessing both a Lewis basic amino group and a π-system in the alkene, makes it a versatile molecule in the context of catalysis. It can function either as a substrate in catalytic transformations or as a ligand for a metal center.
As a ligand, the aniline nitrogen and the butenyl double bond can coordinate to a transition metal, forming a bidentate or hemilabile ligand system. Such ligands are crucial in controlling the reactivity and selectivity of catalytic reactions. For example, palladium catalysts bearing specific ligands are widely used in cross-coupling and C-H activation reactions. organic-chemistry.orgacs.org The specific steric and electronic properties conferred by the this compound ligand could lead to novel reactivity in areas like alkene hydroformylation or polymerization.
As a substrate, this compound is well-suited for a variety of catalytic reactions. Transition metal-catalyzed reactions that involve the simultaneous or sequential reaction of amino and alkenyl groups are powerful tools for building molecular complexity. researchgate.net For instance, rhodium-catalyzed systems have been used for the facile addition of heteroarenes to alkenes and alkynes. beilstein-journals.org Similarly, nickel-catalyzed reductive cyclization of substrates containing both alkene and other functional groups is a known method for producing heterocyclic systems. aablocks.com
Table 3: Examples of Catalytic Reactions Involving Aniline Derivatives
| Reaction Type | Substrate/Reactant | Catalyst System | Product Type |
|---|---|---|---|
| Direct Reductive Amination | Aliphatic ketones and anilines | Iridium-Phosphate Complex | Chiral secondary amines. mdpi.com |
| para-Selective C–H Olefination | Aniline derivatives and ethyl acrylate | Pd(OAc)₂ / S,O-Ligand | para-olefinated anilines. acs.org |
| Imine Condensation–Isoaromatization | (E)-2-arylidene-3-cyclohexenones and primary amines | Catalyst-free | 2-benzyl N-substituted anilines. beilstein-journals.org |
| Alkene Carboamination | (E)-1-(But-2-enyl)-1,3-diphenylurea | Pd(OAc)₂ / Ligand | Imidazolidin-2-ones. nih.gov |
Design and Synthesis of Advanced Organic Reagents
An organic reagent is a compound that is used to bring about a specific chemical transformation. This compound, with its two distinct functional groups, serves as an excellent starting point for the design and synthesis of more complex and specialized reagents.
The butenyl side chain can undergo a variety of transformations. It can be oxidized to form diols, epoxides, or carbonyl compounds. It can also be subjected to addition reactions, such as halogenation or hydroboration-oxidation, to introduce new functional groups. These transformations would yield a family of substituted anilines with diverse reactivity profiles.
The aniline moiety itself is a versatile functional group. The primary amine can be acylated, alkylated, or converted into a diazonium salt. Diazonium salts are exceptionally useful intermediates in organic synthesis, capable of being transformed into a wide range of functionalities, including halogens, hydroxyl groups, and nitriles, or used in azo coupling reactions.
By strategically combining reactions at both the butenyl and aniline sites, a vast library of advanced organic reagents can be generated from this single precursor. For example, functionalizing the butenyl chain and then performing a diazonium salt reaction on the aniline nitrogen would lead to highly substituted and complex aromatic compounds. These new reagents could find applications in areas such as the synthesis of agrochemicals, pharmaceuticals, or materials for organic electronics. frontiersin.org
Table 4: Potential Transformations for Designing New Reagents from this compound
| Functional Group | Reaction Type | Potential Reagent(s) | Resulting Functional Group |
|---|---|---|---|
| Butenyl C=C | Oxidation | OsO₄, then NaHSO₃ | Diol |
| Butenyl C=C | Halogenation | Br₂ | Dibromide |
| Butenyl C=C | Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Alcohol |
| Aniline -NH₂ | Acylation | Acetyl Chloride | Amide |
| Aniline -NH₂ | Diazotization | NaNO₂, HCl | Diazonium Salt |
| Aniline -NH₂ | Reductive Amination (as the amine source) | Ketone/Aldehyde, Reducing Agent | Secondary Amine |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (E)-2-(But-2-en-2-yl)aniline, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves coupling but-2-en-2-yl groups to an aniline backbone via catalytic cross-coupling reactions (e.g., Heck or Suzuki-Miyaura reactions). To ensure stereochemical purity (E-configuration), reaction conditions such as temperature, solvent polarity, and catalyst selection (e.g., palladium complexes) must be optimized. Techniques like chiral HPLC or preparative TLC can isolate the desired isomer, while and NMR spectroscopy verify stereochemistry via coupling constants and NOE experiments .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, particularly for confirming the E-configuration?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : NMR distinguishes E/Z isomers through vinyl proton coupling constants ().
- IR Spectroscopy : Confirms the presence of -NH (stretch ~3400 cm) and conjugated double bonds (C=C stretch ~1600 cm).
- X-ray Crystallography : Resolves absolute configuration using SHELXL for refinement .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 1–13) and temperatures (25–80°C). Monitor degradation via HPLC-UV/Vis and LC-MS. Kinetic analysis (Arrhenius plots) predicts shelf-life, while FTIR tracks functional group integrity .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the amino group in this compound during nucleophilic substitution reactions?
- Methodological Answer : The electron-donating -NH group activates the aromatic ring toward electrophilic substitution, but steric hindrance from the butenyl group directs reactivity to specific positions (e.g., para to the amino group). Computational modeling (DFT) predicts regioselectivity, while kinetic studies (stopped-flow UV/Vis) quantify reaction rates under varying substituent effects .
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can programs like SHELXL address anisotropic displacement parameters?
- Methodological Answer : Challenges include disordered solvent molecules, twinning, and anisotropic motion of the butenyl moiety. SHELXL refines anisotropic displacement parameters (ADPs) using restraints and constraints for heavy atoms. WinGX/ORTEP visualizes thermal ellipsoids to validate ADPs, while PLATON checks for missed symmetry .
Q. How can researchers resolve conflicting spectroscopic data in characterizing this compound adducts?
- Methodological Answer : Apply a tiered validation approach:
- Primary : Cross-validate NMR/IR data with X-ray structures (SHELXL-refined).
- Secondary : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- Tertiary : Computational chemistry (e.g., Gaussian) simulates spectra for comparison .
Q. What computational methods predict the regioselectivity of electrophilic aromatic substitution in this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electron-rich regions. Molecular electrostatic potential (MEP) maps visualize nucleophilic/electrophilic sites, while transition-state modeling (e.g., QM/MM) elucidates reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
